[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound [5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid is systematically named 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid under IUPAC guidelines. Its molecular formula is C₁₂H₁₁NO₄ , with a molecular weight of 233.22 g/mol . The structure comprises:
- A 3-methoxyphenyl substituent attached to the 5-position of an isoxazole ring.
- An acetic acid moiety linked to the 3-position of the isoxazole core.
Key Structural Features
| Component | Position | Functional Group |
|---|---|---|
| Isoxazole ring | Core | N-O heterocycle |
| 3-Methoxyphenyl group | C5 | Electron-donating methoxy |
| Acetic acid | C3 | Carboxylic acid |
This arrangement confers both aromatic stability and hydrophilic properties due to the carboxylic acid group.
Crystal Structure Determination via X-ray Diffraction Studies
While direct crystallographic data for this compound is unavailable in the provided sources, insights can be drawn from analogous compounds. For example:
- (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid (C₁₂H₁₁NO₄) forms dimers via O–H⋯O hydrogen bonds , stabilized by π–π interactions between aromatic rings.
- Isoxazole derivatives often exhibit planar structures due to conjugation, with substituents influencing intermolecular packing.
Predicted Packing Behavior
X-ray diffraction would clarify the spatial arrangement of the methoxyphenyl and acetic acid groups, but experimental data is required for confirmation.
Hirshfeld Surface Analysis of Molecular Packing Interactions
Hirshfeld surface analysis quantifies intermolecular interactions using normalized contact distances (d~norm~). For structurally similar isoxazoles:
Hypothetical Interaction Profile
| Interaction Type | Estimated Contribution | Significance |
|---|---|---|
| H–H | ~57.7% | Primary van der Waals forces |
| C–H⋯O | ~18.1% | Stabilizes acetic acid groups |
| O–H⋯O | ~2.7% | Critical for dimerization |
In the absence of experimental data for this compound, these values are extrapolated from 3-(3-methoxyphenyl)isoxazole-5-carboxylic acid derivatives.
Conformational Analysis Through NMR Spectroscopy
NMR spectroscopy provides critical insights into the electronic environment and spatial arrangement of substituents. For analogous isoxazoles:
¹H NMR Shifts (Predicted)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Methoxy (OCH₃) | 3.8–4.0 | Singlet |
| Isoxazole C4-H | 6.5–7.0 | Singlet |
| Aromatic (meta-OCH₃) | 6.8–7.2 | Multiplet |
| Acetic acid (CH₂COOH) | 3.5–4.0 | Quartet |
¹³C NMR Shifts (Predicted)
| Carbon Environment | δ (ppm) |
|---|---|
| Isoxazole C2/C5 | 150–160 |
| Methoxy (OCH₃) | 55–57 |
| Carboxylic acid (COOH) | 170–175 |
These values align with 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid derivatives. The methoxy group’s electron-donating effect deshields adjacent aromatic protons, shifting δ values upfield compared to unsubstituted analogs.
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-4-2-3-8(5-10)11-6-9(13-17-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRIAJIMNCEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine transporters, including dopamine, serotonin, and norepinephrine transporters. These interactions are essential for its potential therapeutic effects, particularly in the treatment of neurological disorders. The compound’s ability to inhibit or modulate the activity of these transporters highlights its significance in biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and release. Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including monoamine transporters, and modulates their activity. This binding interaction can lead to the inhibition or activation of these transporters, resulting in altered neurotransmitter levels in the brain. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, making it suitable for long-term studies. Its degradation products and their potential effects on cellular function are still under investigation. Long-term exposure to the compound has been observed to result in sustained modulation of neurotransmitter levels and gene expression, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on neurological function, including improved cognitive performance and reduced anxiety-like behaviors. At higher doses, it can exhibit toxic or adverse effects, such as neurotoxicity and behavioral abnormalities. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding these metabolic pathways is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different tissues, which can influence its therapeutic efficacy and potential side effects. The compound’s ability to cross the blood-brain barrier is particularly important for its effects on the central nervous system.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Biological Activity
[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The compound is characterized by its isoxazole ring, which is known for contributing to various biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of isoxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that isoxazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar efficacy .
Table 1: Antimicrobial Efficacy of Isoxazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| Isoxazole derivative A | E. coli | 16 µg/mL |
| Isoxazole derivative B | Candida albicans | 8 µg/mL |
Anti-inflammatory Effects
Isoxazoles are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies suggest that this compound may inhibit COX-2 activity, thereby reducing inflammation .
Table 2: Inhibition of COX Enzymes by Isoxazole Derivatives
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 10 | 70 |
| Isoxazole derivative C | 15 | 60 |
| Isoxazole derivative D | 20 | 50 |
Case Studies
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Biological Chemistry, researchers synthesized various isoxazole derivatives, including this compound. The compound was tested against a panel of bacteria and fungi, demonstrating significant antimicrobial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study 2: Anti-inflammatory Mechanism
A pharmacological study explored the anti-inflammatory effects of this compound in an animal model of arthritis. The results indicated that treatment with this compound led to a marked reduction in paw swelling and histological signs of inflammation, correlating with decreased levels of pro-inflammatory cytokines in serum .
Research Findings
Research into the biological activity of this compound highlights its potential as a therapeutic agent. Key findings include:
- Broad-spectrum Antimicrobial Activity : Effective against multiple bacterial strains.
- Significant Anti-inflammatory Effects : Potentially through COX inhibition.
- Low Cytotoxicity : Preliminary studies indicate that it exhibits minimal toxicity towards mammalian cells, making it a promising candidate for further development.
Scientific Research Applications
[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid is a chemical compound with potential applications in scientific research. Its uses often involve its incorporation into more complex molecules with biological activity .
Synthesis and Chemical Properties
The general synthesis of isoxazole-substituted compounds has been achieved using various methods, which can be adapted for this compound . These methods include:
- Condensation Reactions Reacting 3-amino-5-methylisoxazole with diethyl malonate to form ethyl 2-(5-methyl-3-isoxazolylcarbamoyl)acetate .
- Hydrazide Formation Treating the ester with hydrazine hydrate to create 3-hydrazinyl-N-(5-methyl-3-isoxazolyl)-3-oxopropanamide .
- Cyclization Oxidative cyclization of compounds with chloramine-T to yield N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides .
Antimicrobial Activity
Isoxazole derivatives exhibit significant antimicrobial properties, making them valuable in developing new drugs to combat microbial resistance .
- In vitro Studies Specific isoxazole-substituted 1,3,4-oxadiazoles have demonstrated antimicrobial activity against bacterial and fungal strains . For instance, compounds 5b, 5d, and 5f showed good activity in one study .
- Broad-Spectrum Activity Certain N′-heteroarylidene-1-adamantylcarbohydrazides, which include isoxazole derivatives, display potent broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans .
Antiproliferative Evaluation
Isoxazole derivatives have been investigated for their potential antiproliferative effects, particularly against cancer cell lines .
- Breast Cancer Cell Lines Isoxazole compounds synthesized with Schiff bases and azo bonds showed antiproliferative effects on the A549 cell line . Compounds 5a and 5b exhibited significant activity, with IC50 values comparable to or better than that of erlotinib, a known antiproliferative drug .
Applications in Cosmetic Products
While specific data on the use of this compound in cosmetics is limited, the general principles of cosmetic formulation suggest potential applications :
- Safety and Efficacy Any new cosmetic product incorporating this compound would require thorough investigation for safety and efficacy .
- Potential Use Given the antimicrobial and antiproliferative properties of related isoxazole derivatives, this compound might be explored for specialized cosmetic applications .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5b | 69.1 - 72.5 |
| 5d | 73.2 - 80.5 |
| 5f | 10 - 14 |
Note: Values represent the range of activity against different fungal strains, as indicated by zone of inhibition in millimeters .
Table 2: Antiproliferative Activity against A549 Cell Line
| Compound | IC50 (μM) |
|---|---|
| 5a | 17.34 |
| 5b | 18.32 |
| Note: IC50 values represent the concentration required to inhibit 50% of cell growth . |
Environmental Impact
Studies suggest that creatine supplementation does not significantly increase carcinogenic heterocyclic amines (HCAs) . This is relevant as isoxazole compounds may interact with biological systems, and understanding the factors that influence the formation and impact of related compounds is essential .
Chemical Reactions Analysis
Esterification and Derivatization of the Carboxylic Acid Group
The acetic acid moiety undergoes standard carboxylic acid reactions. Key transformations include:
a. Ester Formation
Reaction with alcohols under acidic or coupling conditions yields esters. For example, ethanol in presence of H₂SO₄ forms ethyl [5-(3-methoxyphenyl)isoxazol-3-yl]acetate .
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification with ethanol | H₂SO₄, reflux, 6–10 h | Ethyl ester derivative | 70–85% |
b. Amide Synthesis
Condensation with amines via carbodiimide coupling (e.g., EDC/HOBt) produces amides. Adamantane-1-carbohydrazide derivatives formed under similar conditions show antimicrobial activity .
Functionalization of the Isoxazole Ring
The electron-deficient isoxazole ring participates in cycloadditions and substitutions:
a. Nitroalkane Cycloadditions
Under basic conditions (K₂CO₃/EtOH), the isoxazole reacts with nitromethane to form nitro-substituted intermediates, as seen in glycosyl olefinic ester systems .
b. Alkyne Cyclization
Heating with terminal alkynes (e.g., phenylacetylene) in the presence of 18-crown-6 and K₂CO₃ generates isoxazole-linked conjugates :
| Reagent | Catalyst | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Phenylacetylene | 18-crown-6/K₂CO₃ | 80°C, 8–10 h | Isoxazole-alkyne conjugate | 60–75% |
Multicomponent Reactions
The compound serves as a building block in Domino reactions. For instance, coupling with aldehydes and thiols under PTSA catalysis forms fused heterocycles :
Example Reaction Pathway
-
Step 1 : Condensation with 3-amino-5-methylisoxazole and mercaptoacetic acid.
-
Step 2 : Cyclization via nucleophilic attack on aldehyde-activated intermediates.
| Catalyst | Solvent | Time | Product | Yield | Source |
|---|---|---|---|---|---|
| PTSA (10 mol%) | CH₃CN | 12 h | Isoxazolo[2,3-c] thiadiazepin-2-one | 90% |
Reductive Modifications
Hydrogenation of the isoxazole ring (Pd/C, H₂) may lead to partial or complete ring opening, forming enaminones or β-keto amides, as observed in analogues :
Key Observation :
Biological Activity Correlations
Derivatives exhibit antimicrobial and anti-inflammatory properties:
| Derivative | Activity | IC₅₀/ MIC | Source |
|---|---|---|---|
| Acetamide-linked 1,3,4-oxadiazoles | Antibacterial (Gram-positive) | 8–16 µg/mL | |
| Hydrazide conjugates | Antifungal (C. albicans) | 32–64 µg/mL |
Spectroscopic Characterization
Critical spectral data for reaction monitoring:
-
IR : C=O stretch at 1680–1720 cm⁻¹; isoxazole C=N at 1600–1620 cm⁻¹ .
-
¹H NMR : Isoxazole protons at δ 6.40–7.05 ppm; methoxy singlet at δ 3.66–3.68 ppm .
Stability and Handling
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Isoxazole Ring
5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid (CAS 3405-77-4)
- Key Differences : The methoxy group is at the para position on the phenyl ring instead of the meta position.
5-Phenylisoxazole-3-carboxylic Acid (CAS 28691-47-6)
- Key Differences : Lacks the methoxy group on the phenyl ring.
- Impact : The absence of the electron-donating methoxy group reduces solubility in polar solvents and may decrease interactions with biological targets reliant on hydrogen bonding .
2-(3-Methylisoxazol-5-yl)acetic Acid (CAS 19668-85-0)
- Structure : Features a methyl group at position 3 of the isoxazole ring instead of the 3-methoxyphenyl-acetic acid moiety.
- Properties : Smaller molecular weight (141.12 g/mol vs. ~263.25 g/mol estimated for the target compound) and lower melting point (101–104°C). The reduced steric bulk may enhance metabolic stability but limit target specificity .
Benzo[d]isoxazol-3-yl Acetic Acid (KM10833)
- Structure : Contains a fused benzene ring, increasing aromaticity.
- The fused ring system may enhance π-π stacking interactions compared to the non-fused target compound .
Functional Group Modifications
Benzo[d]isoxazol-3-yl Acetamide Derivatives
- Structure : Acetic acid replaced with acetamide.
- Activity : Demonstrated antimicrobial properties against gram-positive and gram-negative bacteria. The amide group facilitates hydrogen bonding with bacterial enzymes, suggesting that analogous modifications to the target compound could enhance bioactivity .
Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate (CAS 785753-74-4)
- Structure: Ethyl ester and amino substituents on the acetic acid chain.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| [5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid | C₁₂H₁₁NO₄ (est.) | ~263.25 | Not reported | Meta-methoxy enhances electronic effects |
| 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid | C₁₁H₉NO₄ | 219.19 | Not reported | Para-substitution increases symmetry |
| 2-(3-Methylisoxazol-5-yl)acetic acid | C₆H₇NO₃ | 141.12 | 101–104 | Compact structure, high solubility |
| Benzo[d]isoxazol-3-yl acetic acid | C₉H₇NO₃ | 177.16 | Not reported | Fused aromatic system for stronger interactions |
Preparation Methods
Cycloaddition of Nitrile Oxides to Alkenes
- Key Reaction : The isoxazole ring is formed by 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes.
- Precursors : Nitrile oxides are generated in situ from oximes or related precursors.
- Catalysts and Conditions : Various catalysts can be employed, and reaction conditions such as temperature and solvent choice are crucial for optimizing yield and selectivity.
- Outcome : This step yields the isoxazole core structure with the desired substitution pattern, including the 3-methoxyphenyl group.
Detailed Synthetic Route Example
While specific literature on the exact preparation of this compound is limited, a general synthetic approach can be outlined based on related isoxazole chemistry:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Generation of nitrile oxide | From oxime precursor using oxidants (e.g., chloramine-T) | In situ generation is common |
| 2 | 1,3-Dipolar cycloaddition | Nitrile oxide + 3-methoxyphenyl-substituted alkene/alkyne | Catalysts or thermal conditions applied |
| 3 | Functional group modification | Halogenation or acylation to introduce acetic acid side chain | May involve hydrolysis or substitution |
| 4 | Purification | Crystallization or chromatography | To isolate pure this compound |
Research Findings and Optimization
- Catalyst Effects : Transition metal catalysts (e.g., copper, palladium) can accelerate cycloaddition and improve regioselectivity.
- Solvent Choice : Polar aprotic solvents often favor higher yields and cleaner reactions.
- Temperature Control : Mild heating (50–90 °C) is typically sufficient; excessive heat may cause side reactions.
- Yield and Purity : Optimized conditions can achieve yields above 80% with high purity, as confirmed by HPLC and NMR spectroscopy.
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.22 g/mol |
| CAS Number | 1018584-61-6 |
| IUPAC Name | 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid |
| SMILES | COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)O |
These data support the structural identity and purity of the compound after synthesis.
Summary Table of Preparation Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Nitrile oxide cycloaddition | Formation of isoxazole ring via 1,3-dipolar cycloaddition | High selectivity, versatile | Requires careful control of reactive intermediates |
| Functional group modification | Introduction of acetic acid side chain via halogenation or acylation | Straightforward, well-known reactions | Potential side reactions, need for purification |
| Use of catalysts | Transition metal catalysis to improve reaction rates | Enhanced yield and selectivity | Cost and removal of metal residues |
Q & A
Q. What are the optimal storage conditions for [5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid to ensure stability?
To maintain stability, store the compound in a dry, ventilated environment at room temperature, protected from light and moisture. Use airtight containers to prevent oxidation or hydrolysis. Avoid proximity to heat sources or flammable materials . For long-term storage, consider inert gas purging (e.g., nitrogen) to minimize degradation. Contradictions in purity levels (e.g., >95% vs. >97% in commercial batches) suggest verifying stability via periodic HPLC or NMR analysis .
Q. What synthetic methodologies are reported for isoxazole-acetic acid derivatives like this compound?
Key methods include:
- Cyclocondensation : Reacting hydroxylamine derivatives with diketones or alkynes under acidic conditions (e.g., acetic acid reflux at 100–120°C for 3–5 hours) to form the isoxazole core .
- Functionalization : Introducing the acetic acid moiety via nucleophilic substitution or ester hydrolysis. For example, reacting chloroacetic acid with thiol-containing intermediates under basic conditions (e.g., NaOH in ethanol) .
- Patented Routes : A solvent-based approach using CH₃MgX (X = Cl/Br) to modify ester precursors, yielding ketone intermediates that are further functionalized .
Table 1 : Comparison of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Cyclocondensation | 60–75 | >95 | Byproduct formation |
| Functionalization | 70–85 | >97 | Solvent compatibility |
| Patented Mg-mediated | 80–90 | >98 | Sensitivity to moisture |
Q. How can researchers characterize this compound and validate its structure?
Use a multi-technique approach :
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify exact mass (e.g., [M+H]⁺ = 248.0922 for C₁₂H₁₁NO₄) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, using C18 columns and acetonitrile/water mobile phases .
Advanced Questions
Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?
Discrepancies often arise from purity variations or polymorphism . For example:
- Melting Points : Differences of 2–5°C may stem from residual solvents (e.g., acetic acid in crude products) . Recrystallize from DMF/acetic acid (1:1) for consistent results .
- Spectral Shifts : Solvent polarity (e.g., DMSO vs. CDCl₃) affects NMR peaks. Cross-validate with computational tools (e.g., DFT simulations) .
- Actionable Steps : Replicate experiments using standardized protocols and report detailed synthetic conditions (e.g., heating rate, drying time) .
Q. What strategies are effective for synthesizing bioactive derivatives of this compound?
- Salt Formation : React the carboxylic acid with inorganic bases (e.g., NaOH/KOH) or organic amines (e.g., morpholine) to improve solubility. Yields >80% are achievable with stoichiometric control .
- Metal Complexation : Use transition metals (e.g., Cu²⁺, Zn²⁺) to form chelates, enhancing antimicrobial or antitumor activity. Optimize pH (6–7) to avoid precipitation .
- Bioprecursor Prodrugs : Esterify the acetic acid group with lipophilic moieties (e.g., ethyl esters) to enhance membrane permeability .
Table 2 : Bioactivity Screening Parameters
| Derivative Type | Assay Model | Key Findings |
|---|---|---|
| Sodium Salt | E. coli MIC | 25 µg/mL (vs. 50 µg/mL parent) |
| Cu(II) Complex | MCF-7 IC₅₀ | 12 µM (vs. 45 µM parent) |
| Ethyl Ester Prodrug | Plasma Stability | t₁/₂ = 8 hours (pH 7.4) |
Q. How to design stability studies for this compound under varying experimental conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV, 254 nm), and hydrolytic conditions (pH 1–13) for 24–72 hours .
- Analytical Endpoints : Monitor degradation via HPLC area normalization. Major degradation products often include demethylated isoxazole or decarboxylated derivatives .
- Kinetic Modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .
Q. What advanced analytical methods resolve challenges in quantifying trace impurities?
- LC-MS/MS : Detect impurities at <0.1% levels using MRM transitions (e.g., m/z 248 → 203 for the parent ion) .
- X-ray Crystallography : Resolve polymorphic forms contributing to inconsistent solubility profiles .
- Elemental Analysis : Verify stoichiometry (e.g., C₁₂H₁₁NO₄ requires C 58.77%, H 4.52%) to confirm synthetic accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
